molecular formula C14H12O2 B8551298 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B8551298
M. Wt: 212.24 g/mol
InChI Key: TVDYLKSDOVQCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C14H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) and a phenyl group (-C6H5). This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent. This method allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 2-Methoxy-3-phenylbenzoic acid.

    Reduction: 2-Methoxy-3-phenylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron-donating interactions, while the phenyl group contributes to hydrophobic interactions. These interactions influence the compound’s reactivity and binding affinity with various biological molecules .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical and physical properties. This combination enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-methoxy-3-phenylbenzaldehyde

InChI

InChI=1S/C14H12O2/c1-16-14-12(10-15)8-5-9-13(14)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

TVDYLKSDOVQCEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C2=CC=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 17.4 g (0.15 mol) of dry TMEDA in 600 mL of hexanes, 60.0 mL (0.15 mol) of 2.5 M nBuLi in hexanes was added at room temperature. This mixture was stirred for 30 min, and then 27.6 g (0.15 mol) of 2-phenylanisol was added. This mixture was stirred for 4 hr at 55° C., then heated to 100° C., and a solution of 28.0 g (0.38 mol) of DMF in 200 mL of THF was added dropwise with vigorous stirring. The resulting mixture was evaporated to dryness, and the product was isolated by flash chromatography on silica gel 60 (40-63 um, eluent: hexanes-diethyl ether from 100:1 to 20:1, vol.) to yield 26.1 g (82%) of the title product.
Name
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
28 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
82%

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